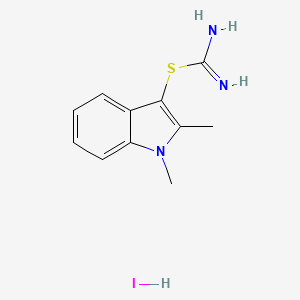

(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide

Descripción general

Descripción

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important heterocyclic systems that provide the skeleton to many biologically active compounds .

Synthesis Analysis

A simple, new method for the synthesis of S-aryl carbamimidothioates is described using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature .Molecular Structure Analysis

The structures of the products were determined by spectroscopic methods and from their dipole moments .Chemical Reactions Analysis

The methods employed for the synthesis of carbamimidothioates include copper-catalyzed arylation of thiourea compounds in the presence of diazonium salts .Physical and Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación

Coordination Chemistry and Ligand Flexibility

Research has shown that dimethylindolide anions, closely related to the structure of (1,2-Dimethylindol-3-yl) carbamimidothioate, exhibit versatile coordination chemistry with various metals, including potassium, yttrium, and samarium. These compounds demonstrate different binding modes, indicating flexibility in their application as ligands in inorganic chemistry and potential use in materials science (Evans, Brady, & Ziller, 2002).

Organic Synthesis and Chemical Reactions

Studies have also focused on the synthesis and reactions of indole derivatives, including those with modifications similar to (1,2-Dimethylindol-3-yl) carbamimidothioate. These works highlight the potential for creating novel compounds with varied biological and chemical properties. For instance, reactions involving selenium-containing heterocycles from isoselenocyanates demonstrate the versatility of related compounds in synthesizing heterocycles with potential applications in pharmaceuticals and agrochemicals (Sommen, Linden, & Heimgartner, 2007).

Photoelectric Conversion and Organic Electronics

Certain derivatives of indole, including those incorporating carbamimidothioate groups, have been investigated for their photoelectric properties. Research into cyanine dyes, for example, indicates the potential use of these compounds in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This highlights a promising avenue for the development of renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).

Liquid Organic Hydrogen Carriers

Indole derivatives are being explored as liquid organic hydrogen carriers (LOHCs), a critical area of research for sustainable energy solutions. The study on 1,2-dimethylindole as a new LOHC demonstrates the relevance of indole derivatives in hydrogen storage, offering a promising path for the development of clean energy carriers (Dong, Yang, Li, Zhu, Chen, & Cheng, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

(1,2-dimethylindol-3-yl) carbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.HI/c1-7-10(15-11(12)13)8-5-3-4-6-9(8)14(7)2;/h3-6H,1-2H3,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFXTIWORVMCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)SC(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)

![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)

![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)

![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)

![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)

![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)